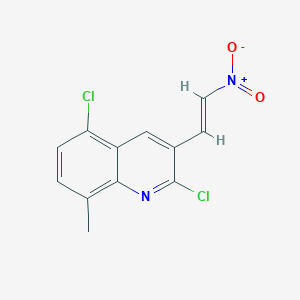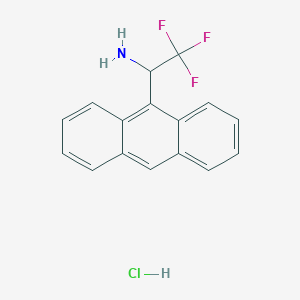
N-Dodecanoyl-phenylalaninemonosodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecanoyl-phenylalaninemonosodiumsalt is an amino acid-based surfactant. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid. This particular compound is derived from phenylalanine, an essential amino acid, and dodecanoic acid, a saturated fatty acid. It is known for its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecanoyl-phenylalaninemonosodiumsalt typically involves the acylation of phenylalanine with dodecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield. The use of automated systems and reactors can also help in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecanoyl-phenylalaninemonosodiumsalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Dodecanoyl-phenylalaninemonosodiumsalt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: The compound is used in studies involving cell membranes and protein interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N-Dodecanoyl-phenylalaninemonosodiumsalt involves its ability to interact with both hydrophilic and hydrophobic environments. This amphiphilic nature allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery, where the compound can help in transporting hydrophobic drugs through aqueous environments. The molecular targets and pathways involved include interactions with cell membranes and proteins, facilitating the transport and delivery of various molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Dodecanoyl-L-alanine: Another amino acid-based surfactant derived from alanine.
N-Dodecanoyl-L-leucine: Derived from leucine, this compound also exhibits surfactant properties.
N-Dodecanoyl-L-valine: A surfactant derived from valine, used in similar applications.
Uniqueness
N-Dodecanoyl-phenylalaninemonosodiumsalt is unique due to its specific combination of phenylalanine and dodecanoic acid, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions, such as in drug delivery and emulsification processes.
Eigenschaften
Molekularformel |
C21H32NNaO3 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
sodium;(2S)-2-(dodecanoylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C21H33NO3.Na/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18;/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1/t19-;/m0./s1 |
InChI-Schlüssel |
KQYAHAGYCNNBCD-FYZYNONXSA-M |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)


![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)



